2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHEQUIFZCBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218183 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13562-24-8 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Aniline with Acetone Followed by Cyclization
One of the most established routes to synthesize 2,2,4-trimethyl-1,2-dihydroquinoline derivatives (precursors to the tetrahydro form) involves the condensation of aniline with acetone under acidic catalysis, followed by cyclization. This method is often catalyzed by heterogeneous catalysts such as zeolites or cation-exchange resins.
- Catalysts: Natural zeolite clinoptilolite modified by ion exchange (e.g., ammonium ion exchange) and calcination, or strongly acidic sulfonic acid-type macroreticular cation-exchange resins.
- Reaction Conditions: Typically conducted in toluene solvent at temperatures ranging from 60°C to 230°C, with reaction times around 6 hours.
- Yields and Selectivity: Conversion of aniline can reach 100%, with selectivity for 2,2,4-trimethyl-1,2-dihydroquinoline between 60-68% depending on catalyst and conditions.
- Advantages: The use of solid acid catalysts allows for catalyst recovery and reuse, minimizing contamination and simplifying purification.
- By-products: N-phenylpropan-2-imine is a notable by-product, which itself is a valuable chemical intermediate.
Catalytic Hydrogenation of 2,2,4-Trimethylquinoline
The tetrahydroquinoline derivative can be obtained by catalytic hydrogenation of the corresponding quinoline precursor.
- Catalysts: Palladium on carbon (Pd/C) is commonly used.
- Conditions: Hydrogen gas under elevated pressure and temperature in batch or continuous flow reactors.
- Industrial Relevance: This method is favored for large-scale production due to its efficiency and ability to produce high-purity products.
- Yields: High yields are reported, often exceeding 90%, with good control over stereochemistry.
Domino and Tandem Reactions
Recent literature highlights domino or cascade reactions that combine multiple steps such as reduction, cyclization, and reductive amination in one pot to synthesize tetrahydroquinoline derivatives.
- Mechanism: Initial formation of cyclic imines followed by selective reduction leads to tetrahydroquinolines with high diastereoselectivity.
- Yields: Reported yields range from 93% to 98% for tetrahydroquinoline products.
- Additional Functionalization: Incorporation of formaldehyde during hydrogenation can yield N-methylated derivatives.
Metal-Promoted Nitrene C-H Insertion
A less common but efficient method involves iron(III)-porphyrin catalyzed intramolecular nitrene insertion into C-H bonds to form 2-aryl-1,2,3,4-tetrahydroquinolines.
- Catalyst: Air-stable [Fe(III)(F20TPP)Cl] complex.
- Yields: Moderate to good yields (72%-81%).
- Mechanism: Formation of iron-nitrene complex, hydrogen abstraction, and cyclization.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Aniline + Acetone condensation | Zeolite clinoptilolite or cation-exchange resin, 60-230°C, toluene solvent | 60-68 (selectivity) | High conversion, reusable catalyst | Moderate selectivity, by-products |
| Catalytic hydrogenation of quinoline | Pd/C, H2 gas, elevated pressure and temperature | >90 | High purity, industrial scalability | Requires quinoline precursor |
| Domino/tandem reactions | Multi-step in one pot, acid or metal catalysis | 93-98 | High diastereoselectivity | Complex reaction setup |
| Iron(III)-porphyrin nitrene insertion | [Fe(III)(F20TPP)Cl], mild conditions | 72-81 | One-step synthesis | Limited substrate scope |
Detailed Research Findings and Notes
- The condensation of aniline with acetone catalyzed by zeolites or sulfonic acid resins is a well-documented and scalable method, producing dihydroquinoline intermediates that can be further hydrogenated to the tetrahydro form.
- The hydrogenation step is critical for stereochemical control, often yielding cis-configured tetrahydroquinolines due to selective hydrogen addition opposite bulky substituents.
- Domino reactions integrating reduction and cyclization steps reduce the number of purification steps and improve overall efficiency.
- Metal-catalyzed nitrene insertion offers a novel synthetic route but is less explored for this specific compound and may have limited substrate generality.
- Industrial processes favor catalytic hydrogenation due to ease of scale-up and product purity, often employing continuous flow reactors for process intensification.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their pharmacological activities, including antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . The compound interacts with enzymes and proteins involved in oxidative stress and cellular defense mechanisms, leading to its beneficial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)
- Substituents : 6-hydroxy, 2,2,4-trimethyl.
- Key Findings :
- Exhibits potent antioxidant activity by reducing oxidative stress markers (8-isoprostane, lipid/protein oxidation products) and suppressing NF-κB-mediated inflammation in Parkinson’s disease models .
- Outperforms rasagiline (a Parkinson’s drug) in improving motor coordination and tyrosine hydroxylase levels .
- Comparison : The absence of a hydroxy group in the target compound may reduce antioxidant efficacy but could enhance stability or alter receptor-binding profiles due to the phenyl group’s aromatic interactions.
2.1.2. 8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Substituents : 8-bromo, 2,2,4-trimethyl.
- Key Findings :
2.1.3. 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Substituents: 4-methoxyphenyl (isoquinoline scaffold).
- Key Findings :
- Comparison: While structurally related, the isoquinoline scaffold differs in ring fusion, which may lead to divergent biological or chemical behaviors compared to tetrahydroquinoline derivatives.
Substituent Effects on Reactivity and Bioactivity
- Electronic Effects: The phenyl group at position 4 may act as an electron donor, altering reaction kinetics compared to nitro- or methoxy-substituted analogs .
Biological Activity
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (TMQ) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of TMQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₁N
- Molecular Weight : 251.37 g/mol
- CAS Number : 13562-24-8
- Melting Point : 69–70 °C
TMQ is characterized by a tetrahydroquinoline structure, which contributes to its biological activity through various interactions with biological targets.
Pharmacological Properties
TMQ exhibits a range of pharmacological activities, including:
- Anticoagulant Activity : Recent studies have shown that derivatives of TMQ can inhibit factors Xa and XIa, which are crucial in the coagulation cascade. The IC₅₀ values for these compounds ranged from 2.28 to 3.70 μM for factor Xa inhibition . This suggests that TMQ and its derivatives may serve as potential anticoagulants.
- Antioxidant Activity : TMQ has demonstrated antioxidant properties that can protect cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .
The biological activity of TMQ is attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : TMQ acts as an inhibitor for several enzymes involved in metabolic pathways, particularly those related to coagulation.
- Receptor Binding : The compound may interact with specific receptors that modulate physiological responses, although detailed receptor profiles remain to be fully elucidated.
Case Studies
Several studies have highlighted the importance of TMQ in various therapeutic contexts:
- Anticoagulant Studies : In a study evaluating new hybrid compounds based on TMQ, researchers found significant anticoagulant activity against factors Xa and XIa. The results indicated that specific substitutions on the TMQ structure could enhance its inhibitory potency .
- Neuroprotective Effects : Some research suggests that TMQ may possess neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce neuroinflammation. These effects are particularly relevant in the context of neurodegenerative diseases .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline and related derivatives?
- Methodological Answer :
- Brønsted acid-catalyzed transfer hydrogenation : This enantioselective method utilizes chiral phosphoric acids to reduce imines, yielding tetrahydroquinolines with high stereochemical control. Reaction conditions (e.g., solvent, temperature) significantly impact yield and enantiomeric excess (e.e.) .
- Epichlorohydrin-mediated cyclization : Heating diphenylamine derivatives with epichlorohydrin facilitates intramolecular cyclization via N-(3-chloro-2-hydroxypropyl) intermediates. This method is effective for synthesizing bifunctional tetrahydroquinolines but requires optimization of stoichiometry and reaction time .
- Pummerer-type cyclization : Sulfinyl acetamides undergo cyclization under acidic conditions to form tetrahydroquinoline cores. Key parameters include substituent electronic effects and sulfur oxidation state .
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and conformation (e.g., half-chair vs. boat) with single-crystal analysis. For example, the biphenyl substituent in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline adopts an axial position, confirmed by dihedral angles and hydrogen-bonding networks .
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry and substituent orientation. Coupling constants (e.g., ) help distinguish axial vs. equatorial substituents .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated derivatives (e.g., 7-chloro substituents) .
Q. What are the primary applications of tetrahydroquinoline derivatives in pharmaceutical research?
- Methodological Answer :
- Antimicrobial agents : Fluorinated derivatives (e.g., 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) are intermediates for quinolone antibiotics. Bioactivity assays (MIC, time-kill curves) guide structural optimization .
- Central nervous system (CNS) targets : Derivatives with aryl or trifluoromethyl groups show potential as neuroprotective agents. In vitro blood-brain barrier (BBB) permeability assays and receptor binding studies are critical for prioritization .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale reproducibility?
- Methodological Answer :
- Catalyst screening : Test chiral Brønsted acids (e.g., BINOL-phosphates) for e.e. and turnover frequency (TOF). For example, Rueping et al. achieved >90% e.e. using thiourea catalysts but noted sensitivity to moisture .
- Scale-up challenges : Monitor exothermic reactions (e.g., transfer hydrogenation) via calorimetry. Solvent selection (e.g., toluene vs. dichloromethane) affects yield and purification efficiency .
- Data contradiction example : While organocatalysis offers high e.e., transition-metal catalysts (e.g., Ru-BINAP) may provide better scalability. Compare reaction profiles under identical conditions .
Q. How do steric and electronic effects of substituents influence the reactivity of tetrahydroquinoline derivatives in cross-coupling reactions?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., 2,2-dimethyl) hinder Pd-catalyzed couplings. Use bulky phosphine ligands (e.g., SPhos) to mitigate steric hindrance .
- Electronic effects : Electron-withdrawing substituents (e.g., 7-Cl) activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions. Hammett constants () predict reactivity trends .
- Case study : 4-(Chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline undergoes SN2 reactions with amines but requires elevated temperatures due to steric crowding .
Q. What computational methods are suitable for predicting the photophysical properties of fluorinated tetrahydroquinolines?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict absorption/emission spectra. Compare HOMO-LUMO gaps with experimental UV-Vis data for validation .
- Molecular dynamics (MD) : Simulate solvent effects on fluorescence quantum yield. Polar solvents (e.g., DMSO) stabilize excited states, enhancing emission intensity .
- Limitations : Discrepancies between computed and experimental Stokes shifts may arise from solvent relaxation effects not captured in static calculations .
Q. How can researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?
- Methodological Answer :
- Standardize assays : Compare IC values under identical conditions (e.g., pH, cell line). For example, 4-amino-2-methyl-8-(trifluoromethyl)quinoline showed varying potency in Alzheimer’s models due to differing Aβ aggregation protocols .
- SAR analysis : Correlate substituent effects (e.g., logP, H-bond donors) with bioactivity. Fluorine at C-6 enhances antimicrobial activity but reduces BBB penetration .
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers and confirm trends .
Safety and Handling
Q. What safety protocols are recommended for handling tetrahydroquinoline derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Chlorinated derivatives (e.g., 7-Cl) require fume hoods to avoid inhalation .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from chloromethyl derivatives) with sodium bicarbonate before disposal .
- Spill management : Use inert adsorbents (e.g., vermiculite) for solid spills. For liquids, dilute with ethanol and collect in hazardous waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
